molecular formula C8H16O3 B3293149 Ethyl (S)-3-hydroxyhexanoate CAS No. 88496-71-3

Ethyl (S)-3-hydroxyhexanoate

Cat. No.: B3293149
CAS No.: 88496-71-3
M. Wt: 160.21 g/mol
InChI Key: LYRIITRHDCNUHV-ZETCQYMHSA-N
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Description

Ethyl (S)-3-hydroxyhexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the ester functional group, with a hydroxyl group on the third carbon of the hexanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (S)-3-hydroxyhexanoate can be synthesized through several methods. One common approach involves the esterification of (S)-3-hydroxyhexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reduction of ethyl (S)-3-oxohexanoate using a reducing agent such as sodium borohydride. This reaction is carried out in an appropriate solvent, such as methanol, under controlled temperature conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic esterification using lipases can be employed to produce the desired ester with high purity and yield. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-3-hydroxyhexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, ethyl (S)-3-oxohexanoate, using oxidizing agents such as pyridinium chlorochromate.

    Reduction: The ester group can be reduced to the corresponding alcohol, ethyl (S)-3-hydroxyhexanol, using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ethyl (S)-3-oxohexanoate.

    Reduction: Ethyl (S)-3-hydroxyhexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (S)-3-hydroxyhexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a substrate in enzymatic studies to investigate the activity and specificity of esterases and lipases.

    Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility and ability to form biodegradable polymers.

    Industry: It is utilized in the production of fragrances and flavors due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of ethyl (S)-3-hydroxyhexanoate involves its interaction with specific molecular targets, such as enzymes. For instance, in enzymatic reactions, the ester group is hydrolyzed by esterases to produce the corresponding acid and alcohol. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Ethyl (S)-3-hydroxyhexanoate can be compared with other similar compounds, such as:

    Ethyl ®-3-hydroxyhexanoate: The enantiomer of this compound, which may exhibit different biological activities and reactivity due to its stereochemistry.

    Ethyl 3-hydroxybutanoate: A shorter-chain analog with similar chemical properties but different physical properties and applications.

    Ethyl 3-hydroxypropanoate: Another analog with a shorter chain, used in different industrial applications.

The uniqueness of this compound lies in its specific stereochemistry, which can influence its interactions with biological molecules and its suitability for certain applications.

Properties

IUPAC Name

ethyl (3S)-3-hydroxyhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRIITRHDCNUHV-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CC(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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